BMS-986242

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

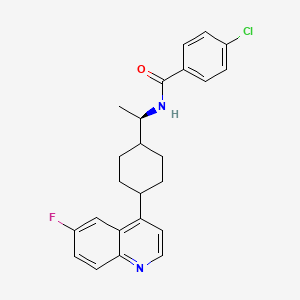

C24H24ClFN2O |

|---|---|

分子量 |

410.9 g/mol |

IUPAC 名称 |

4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide |

InChI |

InChI=1S/C24H24ClFN2O/c1-15(28-24(29)18-6-8-19(25)9-7-18)16-2-4-17(5-3-16)21-12-13-27-23-11-10-20(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 |

InChI 键 |

AOJCHFNHRLPISK-KLAILNCOSA-N |

手性 SMILES |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)NC(=O)C4=CC=C(C=C4)Cl |

规范 SMILES |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)NC(=O)C4=CC=C(C=C4)Cl |

产品来源 |

United States |

Foundational & Exploratory

BMS-986242: A Technical Overview of its Mechanism of Action as a Potent and Selective IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986242 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO1 is a critical mediator of immune suppression in the tumor microenvironment. By catabolizing the essential amino acid tryptophan, IDO1 creates a nutrient-deprived environment for effector T cells and generates immunosuppressive metabolites, primarily kynurenine. This leads to the inhibition of T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) activity, thereby allowing cancer cells to evade immune surveillance. This compound was developed as a next-generation IDO1 inhibitor with comparable in vitro potency and in vivo pharmacodynamic effects to its predecessor, linrodostat (BMS-986205).[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by available preclinical data.

Core Mechanism of Action: Inhibition of IDO1

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1.[1][2][3] IDO1 is a heme-containing dioxygenase that catalyzes the first and rate-limiting step in the degradation of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.

Signaling Pathway

The inhibition of IDO1 by this compound leads to a cascade of downstream effects that collectively work to restore anti-tumor immunity. The key steps in this signaling pathway are visualized in the diagram below.

Quantitative Data

This compound has demonstrated high potency in in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Assay | Value | Reference |

| IC50 | Cellular IDO1 Inhibition Assay | 2 nM | [2] |

| IC50 | Human Whole Blood (HWB) IDO1 Inhibition Assay | 25 nM | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of IDO1 inhibitors like this compound.

In Vitro IDO1 Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Detailed Methodology:

-

Cell Culture: Human cancer cell lines known to express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, are cultured in appropriate media.

-

IDO1 Induction: Cells are treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.

-

Inhibitor Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for tryptophan metabolism.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Kynurenine Measurement: The concentration of kynurenine in the supernatant is quantified. A common method involves the use of Ehrlich's reagent, which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically at approximately 480 nm.

-

Data Analysis: The percentage of IDO1 inhibition at each drug concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the dose-response data to a suitable model.

In Vivo Mouse Xenograft Model

This model is used to assess the in vivo pharmacodynamic effect and anti-tumor efficacy of IDO1 inhibitors.

Detailed Methodology:

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment Administration: Mice are randomized into treatment groups and administered this compound (typically via oral gavage) or a vehicle control.

-

Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, blood and tumor tissue are collected to measure the concentrations of kynurenine and tryptophan. The ratio of kynurenine to tryptophan is a key pharmacodynamic biomarker of IDO1 inhibition.

-

Efficacy Analysis: Anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group, often expressed as a percentage of tumor growth inhibition.

Preclinical and Clinical Development

This compound was selected for clinical development based on its promising preclinical profile.[1] A Phase 1/2a clinical trial (NCT03351231) was initiated to evaluate this compound in combination with nivolumab in patients with advanced malignant tumors. However, this trial was terminated. The reasons for termination and the results of this study are not publicly available.

Conclusion

This compound is a highly potent and selective inhibitor of the IDO1 enzyme. Its mechanism of action is centered on the blockade of tryptophan catabolism in the tumor microenvironment, thereby reversing a key mechanism of immune evasion by cancer cells. While in vitro data demonstrates its potent activity, publicly available in vivo efficacy and clinical data for this compound are limited. Further research and publication of clinical trial results are needed to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. probechem.com [probechem.com]

- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

BMS-986242: A Technical Whitepaper on a Potent and Selective IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a key target in cancer immunotherapy.[1] This heme-containing enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune surveillance.[1][2]

BMS-986242 is a novel, orally active, potent, and selective inhibitor of IDO1 developed by Bristol Myers Squibb for the treatment of various malignancies, including metastatic melanoma and renal cell carcinoma.[3][4][5] This document provides an in-depth technical guide on this compound, summarizing its preclinical data, detailing key experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action and Preclinical Pharmacology

This compound is a structurally differentiated clinical candidate designed to be a potent and selective inhibitor of the IDO1 enzyme.[6] Preclinical studies have demonstrated its ability to effectively reduce kynurenine levels in both in vitro and in vivo models.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | IC50 | Reference |

| Cellular IDO1 Inhibition Assay | IDO1 | 2 nM | [6] |

| Human Whole Blood (HWB) IDO1 Inhibition Assay | IDO1 | 25 nM | [6] |

| Off-target Panel | nAChR a1 | 12.3 μM | [3] |

| Off-target Panel | Other targets | >25 μM | [3] |

Table 2: In Vivo Pharmacodynamic Effect of this compound

| Animal Model | Dosage (p.o.) | Effect | Reference |

| nu/nu Mouse | 3 - 30 mg/kg | Dose-proportional exposure and a statistically significant reduction in tumor kynurenine concentration. | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the development and evaluation of this compound.

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, and the point of intervention for this compound.

Experimental Workflow: Cellular IDO1 Inhibition Assay

This diagram outlines the key steps in a typical cell-based assay to determine the potency of an IDO1 inhibitor like this compound.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cellular IDO1 Enzyme Inhibition Assay

This protocol is designed to assess the potency of this compound in a cellular context where IDO1 expression is induced.

1. Materials:

-

Human cancer cell line (e.g., HeLa or SKOV-3).

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Recombinant Human Interferon-gamma (IFN-γ).

-

This compound.

-

Phosphate Buffered Saline (PBS).

-

Trichloroacetic acid (TCA) solution (e.g., 6.1 N).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Kynurenine standard.

-

96-well cell culture plates.

-

Microplate reader.

2. Procedure:

-

Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density that allows for a confluent monolayer after 24 hours and allow them to adhere overnight.[7][8]

-

IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.[9] Incubate for 24 hours at 37°C and 5% CO2.[9]

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-γ-containing medium and replace it with 100 µL of the inhibitor dilutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[7][9]

-

Kynurenine Measurement:

-

Carefully collect 70 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]

-

Add 35 µL of 6.1 N TCA to each well to precipitate proteins.[9]

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[9]

-

Transfer 50 µL of the clear supernatant to a new 96-well plate.[9]

-

Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[9]

-

Measure the absorbance at 480 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of kynurenine.

-

Determine the kynurenine concentration in each sample from the standard curve.

-

Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[9]

-

In Vivo Mouse Xenograft Model

This protocol describes a general procedure for evaluating the in vivo pharmacodynamic effect of this compound on tumor kynurenine levels.

1. Materials:

-

Nu/nu mice.

-

Human tumor cells that express IDO1 (e.g., SK-OV-3).

-

Matrigel or other appropriate vehicle for cell injection.

-

This compound formulated for oral administration.

-

Standard laboratory equipment for animal handling, tumor measurement, and tissue collection.

-

LC-MS/MS or other suitable analytical equipment for kynurenine quantification.

2. Procedure:

-

Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 SK-OV-3 cells) mixed with Matrigel into the flank of nu/nu mice.

-

Tumor Growth and Treatment Initiation: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into vehicle and treatment groups.

-

Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 3, 10, and 30 mg/kg) once daily.[3]

-

Pharmacodynamic Endpoint: At a specified time point after the final dose (e.g., 24 hours), euthanize the mice and collect the tumors.

-

Kynurenine Analysis:

-

Homogenize the tumor tissue.

-

Extract kynurenine from the tumor homogenates.

-

Quantify the kynurenine concentration using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis: Compare the tumor kynurenine concentrations between the vehicle-treated and this compound-treated groups to determine the percentage of kynurenine reduction at each dose level.

Clinical Development

This compound has been investigated in clinical trials to evaluate its safety, tolerability, and efficacy in combination with other immunotherapies. A Phase 1/2a study (NCT03351231) was initiated to assess this compound in combination with nivolumab (an anti-PD-1 antibody) in patients with advanced malignant tumors.[3][5]

Conclusion

This compound is a potent and selective inhibitor of IDO1 with demonstrated preclinical activity in reducing kynurenine levels. The data presented in this technical guide highlight its potential as a therapeutic agent in the field of immuno-oncology. The detailed experimental protocols provided herein serve as a valuable resource for researchers working to further understand and develop IDO1-targeted therapies. Continued investigation into the clinical application of this compound, particularly in combination with other immune checkpoint inhibitors, will be crucial in defining its role in the treatment of cancer.

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenines as a Novel Target for the Treatment of Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Preclinical Profile of BMS-986242: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986242 is a novel, potent, and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Upregulation of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, resulting in an immunosuppressive milieu that facilitates tumor immune evasion.[1] By inhibiting IDO1, this compound aims to restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy.[1][2] This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action: IDO1 Inhibition

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of IDO1. IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This process has significant implications for immune surveillance, particularly in the context of cancer.

The signaling pathway initiated by IDO1 activity involves the following key steps:

-

Tryptophan Depletion: In the tumor microenvironment, cancer cells or surrounding immune cells can upregulate IDO1 expression. The increased IDO1 activity leads to a localized depletion of tryptophan. T-cells are highly sensitive to tryptophan levels, and its scarcity can induce a state of anergy or apoptosis, thereby blunting the anti-tumor immune response.

-

Kynurenine Accumulation: The enzymatic conversion of tryptophan by IDO1 produces kynurenine and its downstream metabolites. These metabolites are not inert; they actively contribute to the immunosuppressive environment by promoting the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the activity of effector T cells and natural killer (NK) cells.

By blocking IDO1, this compound prevents the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This restores the functional activity of effector immune cells and shifts the balance of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the ability of the immune system to recognize and eliminate cancer cells.

Quantitative Data Summary

The preclinical development of this compound involved a comprehensive evaluation of its in vitro potency, selectivity, and in vivo pharmacokinetic and pharmacodynamic properties. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Species | IC50 (nM) |

| Cellular IDO1 Inhibition | HeLa | Human | 2 |

| Human Whole Blood (HWB) IDO1 Inhibition | - | Human | 25 |

Data sourced from ProbeChem.[3]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| 3 | 139 | 1.0 | 453 |

| 10 | 567 | 1.0 | 2140 |

| 30 | 2080 | 1.0 | 8320 |

Data represents a summary of findings from preclinical studies.[4]

Table 3: In Vivo Pharmacodynamics of this compound in a Mouse Xenograft Model

| Dose (mg/kg, p.o.) | Tumor Kynurenine Reduction (%) |

| 3 | Statistically Significant |

| 10 | Statistically Significant |

| 30 | Statistically Significant |

This compound exhibited dose-proportional exposure and a statistically significant reduction in kynurenine concentration in the tumor at all three doses.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

In Vitro IDO1 Cellular Assay

Objective: To determine the in vitro potency of this compound in inhibiting IDO1 activity in a cellular context.

Methodology:

-

Cell Culture and IDO1 Induction:

-

Compound Treatment:

-

Following IDO1 induction, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control.

-

-

Incubation and Sample Collection:

-

Cells are incubated with the compound for a specified period (e.g., 24 hours).

-

The cell culture supernatant is then collected for analysis.

-

-

Kynurenine Measurement:

-

The concentration of kynurenine in the supernatant is measured as a direct readout of IDO1 enzymatic activity. This is typically done using a colorimetric assay or by LC-MS/MS.[7]

-

For the colorimetric assay, a reagent such as p-dimethylaminobenzaldehyde (DMAB) is added to the supernatant, which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at a specific wavelength (e.g., 480 nm).

-

-

Data Analysis:

-

The IC50 value, representing the concentration of this compound required to inhibit 50% of IDO1 activity, is calculated from the dose-response curve.

-

In Vivo Mouse Xenograft Study

Objective: To evaluate the in vivo pharmacokinetics and pharmacodynamics of this compound in a tumor-bearing mouse model.

Methodology:

-

Animal Model and Tumor Implantation:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

A human tumor cell line known to express IDO1 (or can be induced to express it) is implanted subcutaneously into the flank of the mice.

-

-

Tumor Growth and Group Randomization:

-

Tumor growth is monitored regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (vehicle control and various doses of this compound).

-

-

Drug Administration:

-

This compound is formulated for oral administration (p.o.) and administered to the mice at the specified doses and schedule.

-

-

Pharmacokinetic (PK) Analysis:

-

At various time points after drug administration, blood samples are collected from a subset of mice in each group.

-

Plasma is separated, and the concentration of this compound is determined using LC-MS/MS.

-

Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.

-

-

Pharmacodynamic (PD) Analysis:

-

At the end of the study, mice are euthanized, and tumors are excised.

-

The concentrations of tryptophan and kynurenine in the tumor tissue are quantified by LC-MS/MS.

-

The reduction in tumor kynurenine levels is used as a pharmacodynamic marker of IDO1 inhibition.

-

-

Data Analysis:

-

Statistical analysis is performed to compare the pharmacokinetic parameters and tumor kynurenine levels between the different treatment groups.

-

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of IDO1 with a favorable pharmacokinetic and pharmacodynamic profile. Its ability to effectively inhibit IDO1 in both in vitro cellular assays and in vivo tumor models supports its clinical development as a novel cancer immunotherapy agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other IDO1 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. probechem.com [probechem.com]

- 3. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.lib.keio.ac.jp [search.lib.keio.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

BMS-986242 and the Kynurenine Pathway: A Technical Overview

Introduction

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan, with approximately 99% of tryptophan not used for protein synthesis being catabolized through this pathway.[1] The first and rate-limiting step of this pathway is catalyzed by the heme-containing enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[1][2][3] IDO1, in particular, has garnered significant attention in oncology.[4] In the tumor microenvironment (TME), inflammatory cytokines like interferon-gamma (IFNγ) can induce the upregulation of IDO1 in tumor cells, stromal cells, and antigen-presenting cells.[5][6][7]

This heightened IDO1 activity leads to two key outcomes that facilitate tumor immune evasion: the depletion of local tryptophan and the accumulation of its downstream catabolite, kynurenine.[4][6] Tryptophan is essential for the proliferation and function of effector T cells; its depletion can lead to cell-cycle arrest and anergy.[5][8] Simultaneously, the accumulation of kynurenine and its derivatives acts as a potent immunosuppressive signal, promoting the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further dampen the anti-tumor immune response.[1][8] Kynurenine can also activate the aryl hydrocarbon receptor (AhR), a transcription factor that mediates a range of immunomodulatory effects.[1][5] This mechanism allows cancer cells to evade immune surveillance, contributing to tumor progression and resistance to therapy.[1]

BMS-986242 is a novel, potent, and selective inhibitor of the IDO1 enzyme.[9][10][11][12] Developed as a potential cancer immunotherapy, it is designed to block the catalytic activity of IDO1, thereby preventing the degradation of tryptophan into kynurenine.[4][13] By inhibiting IDO1, this compound aims to restore tryptophan levels and reduce kynurenine concentrations within the TME, thus reversing the immunosuppressive environment and enhancing the ability of the host immune system to recognize and attack cancer cells.[4]

Quantitative Data

The preclinical profile of this compound demonstrates its potency as a selective IDO1 inhibitor.[9][13] The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | IC50 | Notes |

|---|---|---|---|

| Enzyme Inhibition | IDO1 | Data not publicly available, but described as "potent" | Selective over IDO2 and TDO |

| Off-Target Screening | nAChR a1 | 12.3 μM | IC50 >25 μM for most other off-targets screened[11] |

| Off-Target Screening | nAChR a7 | >6 μM (~20% max inhibition) |[11] |

Table 2: In Vivo Pharmacodynamic Activity of this compound

| Animal Model | Doses (Oral) | Effect | Time Point |

|---|

| Mouse Xenograft | 3, 10, 30 mg/kg | Dose-proportional exposure and a statistically significant reduction in tumor kynurenine concentration at all doses.[11] | 0-24 hours[11] |

Experimental Protocols

Detailed experimental procedures for the evaluation of this compound are proprietary. However, based on standard practices in the field and information from related publications, the key experiments can be outlined as follows.

Recombinant Human IDO1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against the IDO1 enzyme.

Methodology:

-

Enzyme and Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue (cofactor), ascorbic acid (reductant), and catalase.

-

Procedure:

-

The IDO1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of L-tryptophan.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, often by the addition of trichloroacetic acid.

-

The product, N-formylkynurenine, is hydrolyzed to kynurenine.

-

The concentration of kynurenine is quantified. This is typically done colorimetrically after derivatization with Ehrlich's reagent or by using analytical methods like LC-MS/MS for higher sensitivity.

-

The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based IDO1 Activity Assay

Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.

Methodology:

-

Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or IFNγ-stimulated HEK293 cells engineered to overexpress IDO1.

-

Procedure:

-

Cells are seeded in microplates and allowed to adhere.

-

IDO1 expression is induced by treating the cells with human IFNγ for 24-48 hours.

-

The culture medium is replaced with fresh medium containing varying concentrations of this compound.

-

L-tryptophan is added to the medium.

-

Cells are incubated for a further 24-48 hours.

-

A sample of the cell culture supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured, typically by LC-MS/MS.

-

The IC50 value is calculated based on the reduction in kynurenine production compared to vehicle-treated cells.

-

In Vivo Pharmacokinetic-Pharmacodynamic (PK/PD) Study

Objective: To evaluate the relationship between the exposure of this compound and its effect on kynurenine levels in vivo.

Methodology:

-

Animal Model: Tumor-bearing mice (e.g., immunodeficient mice with human tumor xenografts, or syngeneic models with murine tumors). The tumor model should have constitutive or inducible IDO1 expression.

-

Procedure:

-

Animals are randomized into groups and administered single or multiple oral doses of this compound at various concentrations (e.g., 3, 10, 30 mg/kg) or a vehicle control.[11]

-

At specified time points post-dose, blood samples and tumor tissues are collected.

-

Plasma is isolated from the blood samples.

-

Plasma and tumor tissues are processed for analysis. Tumors are typically homogenized.

-

The concentration of this compound in plasma and tumor homogenates is measured by LC-MS/MS to determine the pharmacokinetic profile (exposure).

-

The concentrations of tryptophan and kynurenine in the same samples are measured by LC-MS/MS to assess the pharmacodynamic effect (target engagement).

-

The data is analyzed to establish a dose-response relationship between drug exposure and the reduction in kynurenine levels or the kynurenine/tryptophan ratio.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound in the kynurenine pathway.

Experimental Workflow Diagram

References

- 1. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medkoo.com [medkoo.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Pharmacodynamics of BMS-986242: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986242 is a potent and selective, orally active inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO1 has been identified as a critical mediator of immune suppression within the tumor microenvironment, making it a compelling target for cancer immunotherapy.[1][4][5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of IDO1. IDO1 is a heme-containing dioxygenase that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[1][4] In the context of cancer, the overexpression of IDO1 by tumor cells or immune cells within the tumor microenvironment leads to two key immunosuppressive outcomes:

-

Tryptophan Depletion: The depletion of tryptophan, an essential amino acid for T-cell proliferation and function, leads to the arrest of effector T-cell activity and the induction of T-cell anergy.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs) and suppresses the function of natural killer (NK) cells and dendritic cells.[6]

By inhibiting IDO1, this compound is designed to reverse these immunosuppressive mechanisms, thereby restoring anti-tumor immune responses.

Signaling Pathway

The primary signaling pathway influenced by this compound is the IDO1-mediated kynurenine pathway. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

Caption: IDO1 pathway and the inhibitory action of this compound.

Quantitative Pharmacodynamic Data

The potency and activity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Assay Type | System | Parameter | Value | Reference |

| Cellular IDO1 Inhibition | - | IC50 | 2 nM | [7] |

| Human Whole Blood (HWB) IDO1 Inhibition | Human Whole Blood | IC50 | 25 nM | [7] |

Table 1: In Vitro Potency of this compound

| Animal Model | Dosing Route | Dose Range (mg/kg) | Pharmacodynamic Effect | Reference |

| Mouse Xenograft | Oral (p.o.) | 3 - 30 | Dose-proportional reduction in tumor kynurenine concentration | [2] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacodynamic studies. The following sections outline the general methodologies employed to assess the activity of this compound.

Cellular IDO1 Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit IDO1 activity within a cellular context.

Caption: Workflow for a cellular IDO1 inhibition assay.

Methodology:

-

Cell Seeding: IDO1-expressing cells (e.g., HeLa cells or peripheral blood mononuclear cells stimulated with interferon-gamma) are seeded in a multi-well plate.

-

Compound Addition: The cells are treated with a range of concentrations of this compound.

-

Substrate Addition: Tryptophan is added to the cell culture medium.

-

Incubation: The plate is incubated to allow for the enzymatic conversion of tryptophan to kynurenine.

-

Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured using an appropriate analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a colorimetric assay based on the Ehrlich reaction.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the kynurenine concentration against the this compound concentration and fitting the data to a dose-response curve.

Human Whole Blood (HWB) IDO1 Inhibition Assay

This ex vivo assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix.

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy donors.

-

Compound Addition: Aliquots of whole blood are treated with various concentrations of this compound.

-

IDO1 Induction: IDO1 expression and activity are induced by stimulating the blood with a mitogen such as lipopolysaccharide (LPS) or a combination of cytokines.

-

Incubation: The blood samples are incubated to allow for tryptophan metabolism.

-

Plasma Separation: Plasma is separated from the blood cells by centrifugation.

-

Kynurenine Measurement: The concentration of kynurenine in the plasma is quantified.

-

IC50 Calculation: The IC50 value is determined from the dose-response curve.

In Vivo Pharmacodynamic (PD) Mouse Xenograft Model

This in vivo model is used to evaluate the ability of this compound to modulate the IDO1 pathway within a tumor.

Caption: Workflow for an in vivo pharmacodynamic mouse xenograft model.

Methodology:

-

Tumor Implantation: Human tumor cells that express IDO1 are implanted subcutaneously into immunodeficient mice.

-

Drug Administration: Once the tumors reach a predetermined size, the mice are treated with this compound, typically via oral gavage.

-

Sample Collection: At various time points after drug administration, tumor and blood samples are collected.

-

Sample Processing: Tumors are homogenized, and plasma is separated from the blood.

-

Bioanalysis: The concentrations of this compound and kynurenine in the tumor homogenates and plasma are measured using LC-MS/MS.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the drug concentration (pharmacokinetics) and the reduction in kynurenine levels (pharmacodynamics) is analyzed to determine the in vivo potency and duration of action.

Clinical Development Status

This compound was advanced into Phase I/II clinical trials in combination with the anti-PD-1 antibody nivolumab for the treatment of advanced malignant tumors.[8] However, the development of this compound has since been discontinued.[8]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IDO1. Its pharmacodynamic profile, established through a series of in vitro, ex vivo, and in vivo studies, demonstrates its ability to effectively inhibit the IDO1 enzyme and reduce kynurenine levels. While its clinical development has been halted, the data and methodologies associated with this compound provide a valuable framework for the ongoing investigation of IDO1 inhibitors and the broader field of cancer immunotherapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. probechem.com [probechem.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to BMS-986242 for Metastatic Melanoma Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986242 is a potent and selective small-molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] Developed by Bristol Myers Squibb, it was investigated as a potential immunotherapeutic agent for the treatment of various advanced cancers, including metastatic melanoma. The rationale for its development was based on the role of IDO1 in creating an immunosuppressive tumor microenvironment. By inhibiting IDO1, this compound was designed to restore anti-tumor immune responses. Despite a promising preclinical profile, the clinical development of this compound was discontinued. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical data, and the context of its discontinued clinical development.

Mechanism of Action: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of IDO1 by tumor cells or antigen-presenting cells leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the immune response.

This compound was designed to competitively inhibit the IDO1 enzyme, thereby blocking the conversion of tryptophan to kynurenine. This inhibition was expected to reverse the immunosuppressive effects within the tumor microenvironment, enhance T-cell-mediated tumor cell killing, and potentially synergize with other immunotherapies like checkpoint inhibitors.

Signaling Pathway

The inhibition of IDO1 by this compound directly impacts the tryptophan catabolism pathway, leading to a cascade of downstream effects that counter immune suppression within the tumor microenvironment.

Preclinical Data

This compound demonstrated a strong preclinical profile, characterized by high potency and selectivity for IDO1.

In Vitro Potency

The following table summarizes the in vitro inhibitory activity of this compound.

| Assay Type | System | IC50 (nM) |

| Cellular IDO1 Inhibition | IFNγ-stimulated HeLa cells | 2 |

| Human Whole Blood (HWB) IDO1 Inhibition | Human Whole Blood | 25 |

Data sourced from ProbeChem and other publications.[3]

In Vivo Pharmacodynamics

In vivo studies in mouse xenograft models were conducted to assess the pharmacodynamic effects of this compound.

| Animal Model | Dosing (mg/kg, p.o.) | Key Findings |

| Mouse Xenograft Model | 3, 10, 30 | Dose-proportional exposure and a statistically significant reduction in tumor kynurenine concentration at all doses. |

Data sourced from MedchemExpress.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are crucial for researchers aiming to replicate or build upon these findings.

Cellular IDO1 Inhibition Assay

This workflow outlines the general procedure for assessing the in vitro potency of IDO1 inhibitors in a cellular context.

Protocol Details:

-

Cell Culture: HeLa cells are cultured in appropriate media.

-

IDO1 Induction: Cells are stimulated with interferon-gamma (IFNγ) to induce the expression of the IDO1 enzyme.

-

Inhibitor Treatment: The cells are then treated with various concentrations of this compound.

-

Kynurenine Measurement: After an incubation period, the concentration of kynurenine in the cell culture supernatant is measured. This is often done using a colorimetric assay involving p-dimethylaminobenzaldehyde (DMAB), which reacts with kynurenine to produce a colored product that can be quantified by spectrophotometry.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the kynurenine concentration against the inhibitor concentration.

In Vivo Mouse Xenograft Study

The following diagram illustrates the typical workflow for an in vivo study to assess the pharmacodynamic effects of an IDO1 inhibitor.

Protocol Details:

-

Animal Model: Immunocompromised mice are typically used for xenograft studies with human cancer cell lines.

-

Tumor Implantation: Human melanoma cells are implanted subcutaneously.

-

Treatment: Once tumors reach a specified volume, mice are treated with this compound, usually via oral gavage.

-

Pharmacodynamic Assessment: Tumor and plasma samples are collected at various time points post-treatment to measure the levels of tryptophan and kynurenine, typically by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Efficacy Assessment: In separate cohorts, tumor growth inhibition is monitored over time.

Clinical Development and Discontinuation

The decision to halt the development of this compound and other IDO1 inhibitors by several pharmaceutical companies was largely influenced by the failure of the Phase 3 ECHO-301/KEYNOTE-252 trial. This pivotal study evaluated the combination of epacadostat, another IDO1 inhibitor, with the anti-PD-1 antibody pembrolizumab in patients with unresectable or metastatic melanoma. The trial did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone. This outcome cast significant doubt on the clinical benefit of the IDO1 inhibition strategy in combination with PD-1 blockade for melanoma.

The discontinuation of the this compound program is therefore understood to be a strategic decision based on the evolving clinical landscape and the lack of demonstrated efficacy for the IDO1 inhibitor class in late-stage clinical trials for melanoma.

Future Perspectives and Conclusion

The story of this compound and other IDO1 inhibitors serves as a critical case study in cancer drug development. While the preclinical rationale was strong, the translation to clinical benefit in combination with checkpoint inhibitors for metastatic melanoma was not realized. This highlights the complexities of the tumor microenvironment and the challenges of overcoming immune resistance.

Future research in this area may focus on:

-

Biomarker-Driven Patient Selection: Identifying predictive biomarkers to select patients who are most likely to respond to IDO1 inhibition.

-

Alternative Combination Strategies: Exploring combinations with other immunotherapies or targeted agents.

-

Targeting Downstream Effectors: Investigating the inhibition of other components of the kynurenine pathway, such as the aryl hydrocarbon receptor (AhR).

References

BMS-986242 for Renal Cell Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986242 is an orally active, potent, and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 has been identified as a critical immune checkpoint regulator that plays a significant role in tumor-mediated immune suppression across a variety of malignancies, including renal cell carcinoma (RCC).[1][2] The overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolite, kynurenine.[2][3] This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling cancer cells to evade immune destruction.[4] this compound was developed as a clinical candidate for cancer immunotherapy based on its robust preclinical profile.[1] This document provides a detailed technical overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Mechanism of Action: IDO1 Inhibition

This compound functions by directly inhibiting the enzymatic activity of IDO1.[1] This enzyme is a heme-containing dioxygenase that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][3] In the tumor microenvironment, interferon-gamma (IFNγ) often induces the expression of IDO1 in cancer cells and antigen-presenting cells.[5] By blocking IDO1, this compound prevents the conversion of tryptophan to kynurenine, which in turn is expected to restore local tryptophan levels and reduce immunosuppressive kynurenine concentrations.[6] The intended downstream effects are the reversal of T-cell anergy and the enhancement of the host's anti-tumor immune response.[3]

Preclinical Data

The preclinical evaluation of this compound demonstrated its high potency and selectivity for IDO1. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Metric | Value | Reference |

| Cellular IDO1 Inhibition | IC50 | 2 nM | [7] |

| Human Whole Blood (HWB) IDO1 Inhibition | IC50 | 25 nM | [7] |

Table 2: In Vivo Pharmacodynamic Effect of this compound

| Model | Dosing | Effect | Reference |

| Mouse Xenograft Model | 3-30 mg/kg (oral) | Dose-proportional reduction in tumor kynurenine concentration | [1] |

Note: The specific tumor type for the mouse xenograft model is not detailed in the provided search results, but the studies were conducted to support the development of this compound for a range of cancers, including metastatic melanoma and renal cell carcinoma.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments used in the evaluation of this compound.

Cellular IDO1 Activity Assay

This assay is designed to measure the ability of a compound to inhibit IDO1 activity within a cellular context.

1. Cell Culture and IDO1 Induction:

-

Cell Line: Human ovarian cancer cell line SKOV-3, which is known to express IDO1 upon stimulation.[5]

-

Plating: Cells are seeded in 96-well plates at a density of 3 x 104 cells per well and allowed to adhere overnight.[5]

-

Induction: IDO1 expression is induced by adding recombinant human interferon-gamma (IFNγ) to the cell culture medium at a final concentration of 100 ng/mL. The cells are then incubated for 24 hours at 37°C in a 5% CO2 incubator.[5]

2. Inhibitor Treatment:

-

Test compounds, such as this compound, are serially diluted in fresh assay medium.

-

The culture medium from the IFNγ-stimulated cells is replaced with the medium containing the test compounds or a vehicle control (e.g., DMSO).[5]

-

The plate is incubated for an additional 24-48 hours.[6]

3. Kynurenine Measurement:

-

After incubation, the cell culture supernatant is collected.[6]

-

Proteins in the supernatant are precipitated by adding trichloroacetic acid (TCA).[6]

-

The mixture is incubated to hydrolyze N-formylkynurenine to kynurenine.[6]

-

After centrifugation to pellet the precipitated protein, the clear supernatant is transferred to a new plate.[6]

-

Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is added to the supernatant, which reacts with kynurenine to produce a colored product.[4][6]

-

The absorbance is measured at 480 nm using a microplate reader. The concentration of kynurenine is determined by comparison to a standard curve.[4]

4. Data Analysis:

-

The concentration of kynurenine produced is plotted against the concentration of the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is calculated.

In Vivo Pharmacokinetic-Pharmacodynamic (PK-PD) Study

This type of study is essential to understand the relationship between drug exposure and its pharmacological effect in a living organism.

-

Animal Model: Mouse xenograft models are commonly used, where human tumor cells are implanted into immunodeficient mice.[1] For immunotherapy studies, humanized mouse models with reconstituted human immune systems may also be employed.

-

Dosing: this compound was administered orally at various doses (e.g., 3, 10, and 30 mg/kg) to establish a dose-response relationship.[1]

-

Sample Collection: At specified time points after drug administration, blood and tumor tissue samples are collected.

-

Pharmacokinetic (PK) Analysis: The concentration of this compound in plasma is measured over time to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Pharmacodynamic (PD) Analysis: The concentration of kynurenine in the tumor tissue is measured as a biomarker of IDO1 activity. A reduction in tumor kynurenine levels indicates target engagement by the inhibitor.

-

PK-PD Modeling: The relationship between the drug concentration in plasma (PK) and the reduction in tumor kynurenine (PD) is modeled to understand the exposure-response relationship and to inform clinical dose selection.

Clinical Studies in Renal Cell Carcinoma

Based on publicly available information, there are no specific clinical trial results for this compound in patients with renal cell carcinoma. The compound was selected as a candidate for clinical development based on its promising preclinical profile for a variety of cancers.[1] While the landscape of RCC treatment has been significantly advanced by immune checkpoint inhibitors that target the PD-1/PD-L1 and CTLA-4 pathways, the clinical efficacy of targeting the IDO1 pathway with inhibitors like this compound in this specific indication remains to be determined through future clinical trials.

Conclusion

This compound is a potent and selective inhibitor of IDO1 with a well-characterized mechanism of action and a strong preclinical data package demonstrating target engagement and a dose-dependent reduction in the key immunosuppressive metabolite kynurenine. While renal cell carcinoma is a rational target for IDO1 inhibition due to the immunogenic nature of the disease, the clinical utility of this compound in this setting is yet to be established. Further investigation through well-designed clinical trials will be necessary to ascertain its safety and efficacy, both as a monotherapy and in combination with other immunotherapeutic agents, for patients with renal cell carcinoma.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. probechem.com [probechem.com]

The Discovery and Preclinical Development of BMS-986242: A Potent and Selective IDO1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986242 is a potent and selective, orally active inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Developed by Bristol Myers Squibb, this compound emerged from a lead optimization program aimed at identifying a structurally distinct clinical candidate with comparable in vitro and in vivo properties to linrodostat (BMS-986205). While demonstrating a promising preclinical profile, the clinical development of this compound was ultimately discontinued, likely influenced by broader challenges within the clinical development landscape of IDO1 inhibitors. This guide provides a comprehensive overview of the discovery, preclinical characterization, and developmental context of this compound.

Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This metabolic alteration suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells, thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[2][3] Consequently, the inhibition of IDO1 has been a compelling therapeutic strategy in oncology.[3]

Discovery of this compound: A Structure-Activity Relationship (SAR) Driven Approach

The development of this compound was part of an effort to identify a novel IDO1 inhibitor that was structurally differentiated from linrodostat (BMS-986205).[4] A key challenge with earlier compounds, including linrodostat, which contained a quinoline scaffold, was their susceptibility to oxidative metabolism.[4]

The lead optimization strategy focused on replacing the quinoline moiety with an alternative aromatic system. This led to the discovery of 2,3-disubstituted pyridines as suitable replacements.[4] Further optimization, which included strategies to lower the calculated lipophilicity (ClogP) and the strategic incorporation of fluorine atoms, culminated in the identification of this compound.[4] This compound exhibited potent and selective IDO1 inhibition with a robust pharmacodynamic effect in a mouse xenograft model.[4]

Preclinical Pharmacology

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of IDO1 in both cellular and whole blood assays. The available quantitative data for its in vitro activity is summarized in the table below.

| Assay Type | IC50 (nM) |

| Cellular IDO1 Inhibition Assay | 2 |

| Human Whole Blood (HWB) IDO1 Assay | 25 |

| Table 1: In Vitro Potency of this compound[5] |

In Vivo Pharmacokinetics and Pharmacodynamics

In vivo studies were conducted in nu/nu mice bearing tumors. This compound exhibited dose-proportional exposure following oral administration.[6] A statistically significant reduction in the concentration of kynurenine, a downstream product of IDO1 activity, was observed in the tumor at all tested doses, confirming target engagement in a relevant in vivo model.[6]

| Animal Model | Dosing Route | Doses Tested (mg/kg) | Key Finding |

| nu/nu Mouse | Oral (p.o.) | 3, 10, 30 | Dose-proportional exposure and significant reduction in tumor kynurenine concentration |

| Table 2: Summary of In Vivo Studies with this compound[6] |

Experimental Protocols

IDO1 Enzymatic Assay (Representative Protocol)

This protocol describes a common method for determining the direct inhibitory activity of a compound against purified recombinant human IDO1.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Methylene Blue

-

Ascorbic Acid

-

Catalase

-

Potassium Phosphate Buffer (pH 6.5)

-

Test compound (e.g., this compound)

-

Positive control (known IDO1 inhibitor)

-

Trichloroacetic Acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Compound Preparation: Create a serial dilution of the test compound in the assay buffer.

-

Enzyme Reaction: Add the recombinant IDO1 enzyme to the wells of a 96-well plate, followed by the addition of the test compound at various concentrations.

-

Initiation: Start the reaction by adding the L-tryptophan substrate solution.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding TCA. This also serves to hydrolyze the product, N-formylkynurenine, to kynurenine.

-

Color Development: Add the DMAB reagent to the wells, which reacts with the kynurenine product to form a colored adduct.

-

Measurement: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular IDO1 Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)

-

Cell culture medium and fetal bovine serum (FBS)

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

Test compound (e.g., this compound)

-

Reagents for kynurenine measurement (as in the enzymatic assay)

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

-

Compound Treatment: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the cells for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol.

-

Data Analysis: Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the compound concentration.

In Vivo Pharmacodynamic Assessment in a Mouse Xenograft Model (Representative Protocol)

This protocol outlines a general procedure to assess the in vivo target engagement of an IDO1 inhibitor.

Materials:

-

Immunodeficient mice (e.g., nu/nu or NSG mice)

-

Human tumor cells that express IDO1

-

Test compound (e.g., this compound) formulated for oral administration

-

Vehicle control

-

Equipment for blood and tissue collection

-

LC-MS/MS for kynurenine and tryptophan analysis

Procedure:

-

Tumor Implantation: Subcutaneously implant the human tumor cells into the flanks of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size.

-

Treatment Administration: Randomize the mice into treatment and control groups and administer the test compound or vehicle control orally according to the desired dosing schedule.

-

Sample Collection: At specified time points after the final dose, collect blood and tumor tissue samples.

-

Bioanalysis: Process the plasma and tumor homogenates to extract metabolites. Quantify the concentrations of kynurenine and tryptophan using a validated LC-MS/MS method.

-

Data Analysis: Calculate the kynurenine/tryptophan ratio as a pharmacodynamic biomarker of IDO1 inhibition. Compare the ratios between the treated and vehicle control groups to assess the degree of target engagement.

Visualizations

Clinical Development and Discontinuation

This compound entered a Phase 1/2 clinical trial (NCT03351231) to evaluate its safety and efficacy in patients with advanced cancers.[6] However, the development of this compound, along with its predecessor linrodostat (BMS-986205), was discontinued.[4] This decision was likely influenced by the broader landscape of IDO1 inhibitor development. A pivotal moment for the field was the failure of the Phase III ECHO-301 trial, which evaluated another IDO1 inhibitor, epacadostat, in combination with the anti-PD-1 antibody pembrolizumab in patients with melanoma.[7] The trial did not meet its primary endpoint, leading to a widespread re-evaluation and discontinuation of many IDO1 inhibitor clinical programs across the pharmaceutical industry.[7]

Conclusion

This compound is a potent and selective IDO1 inhibitor that was rationally designed to overcome the metabolic liabilities of earlier compounds. Its robust preclinical profile demonstrated promising in vitro potency and in vivo target engagement. However, the clinical development of this compound was halted, a decision that appears to be linked to the disappointing clinical outcomes of other agents in the same class, which tempered the initial enthusiasm for IDO1 inhibition as a major pillar of cancer immunotherapy. The story of this compound underscores the challenges of translating promising preclinical data into clinical success, particularly in the rapidly evolving field of immuno-oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. probechem.com [probechem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Bristol-Myers Squibb Abandons 2 Phase III Trials of its IDO1 Inhibitor Program - BioSpace [biospace.com]

The Impact of BMS-986242 on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986242 is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5][6][7] IDO1 is a key immunoregulatory enzyme that plays a critical role in tumor immune evasion.[8] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment (TME). This leads to the suppression of effector T cell function and the promotion of regulatory T cells (Tregs), ultimately allowing cancer cells to escape immune surveillance.[8] this compound was developed to counteract this mechanism and restore anti-tumor immunity. Although its clinical development has been discontinued, the preclinical data provides valuable insights into the therapeutic potential of targeting the IDO1 pathway.[7] This technical guide provides an in-depth overview of the preclinical data on this compound, with a focus on its effects on the tumor microenvironment.

Mechanism of Action: IDO1 Pathway Inhibition

This compound exerts its effects by directly inhibiting the enzymatic activity of IDO1, a heme-containing dioxygenase.[1][2][3][5][6] This inhibition blocks the conversion of tryptophan to kynurenine, leading to a reversal of the immunosuppressive effects within the TME. The key consequences of IDO1 inhibition by this compound are:

-

Restoration of Tryptophan Levels: Preventing the depletion of tryptophan in the TME alleviates the starvation of effector T cells, allowing for their proliferation and activation.

-

Reduction of Kynurenine Production: Lowering the concentration of the immunosuppressive metabolite kynurenine reduces its downstream effects, which include the induction of T cell apoptosis and the promotion of regulatory T cell differentiation.

The following diagram illustrates the central role of IDO1 in the tumor microenvironment and the mechanism by which this compound intervenes.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | IC50 (nM) |

| IDO1 Enzyme Assay | Recombinant Human IDO1 | 6.7 |

| Cellular IDO1 Assay | IFN-γ stimulated HeLa cells | 4.3 |

Data extracted from preclinical studies.

Table 2: In Vivo Pharmacodynamic Effect of this compound in a Mouse Xenograft Model

| Dose (mg/kg, p.o.) | Tumor Kynurenine Reduction (%) |

| 3 | 50 |

| 10 | 80 |

| 30 | >90 |

This table represents a significant dose-dependent reduction in the key immunosuppressive metabolite kynurenine within the tumor.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is pre-incubated with hemin and a reducing agent (ascorbic acid) to ensure proper heme incorporation and enzyme activity. The substrate, L-tryptophan, is prepared in the assay buffer.

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

-

Assay Reaction: The enzymatic reaction is initiated by adding L-tryptophan to the pre-incubated enzyme in the presence of varying concentrations of this compound.

-

Detection: The reaction is stopped, and the amount of kynurenine produced is quantified using a colorimetric method or by LC-MS/MS.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Mouse Xenograft Study

-

Cell Line and Animal Model: Human tumor cells (e.g., HeLa) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is formulated in an appropriate vehicle and administered orally (p.o.) at various doses.

-

Pharmacodynamic Analysis: At a specified time point after the final dose, tumors and plasma are collected. The concentrations of tryptophan and kynurenine are measured by LC-MS/MS.

-

Data Analysis: The extent of target engagement is determined by calculating the percentage reduction in kynurenine levels in the tumors of treated animals compared to the vehicle control group.

Experimental Workflow Visualization

The following diagram outlines the typical preclinical workflow for evaluating an IDO1 inhibitor like this compound.

Conclusion

The preclinical data for this compound demonstrates its potent and selective inhibition of IDO1, leading to a significant reduction of the immunosuppressive metabolite kynurenine within the tumor microenvironment. This mechanism of action holds promise for reversing tumor immune evasion and enhancing anti-tumor immune responses. While the clinical development of this compound was discontinued, the insights gained from its preclinical evaluation continue to inform the development of next-generation IDO1 inhibitors and other immunotherapies targeting the tumor microenvironment. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers in the field of immuno-oncology and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACS Medicinal Chemistry Letters (American Chemical Society) | 4536 Publications | 20629 Citations | Top authors | Related journals [scispace.com]

- 8. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BMS-986242 In Vitro Experimental Protocols: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed in vitro experimental protocols for the characterization of BMS-986242, a potent and selective inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

This compound is an orally active small molecule that targets IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a critical regulator of immune responses and is implicated in the pathogenesis of cancer by promoting an immunosuppressive tumor microenvironment.[2] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the IDO1 enzyme.[2] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites suppress the proliferation and activation of effector T cells and promote the activity of regulatory T cells, thereby fostering an immunosuppressive environment. This compound binds to the IDO1 enzyme, blocking its catalytic activity and preventing the conversion of tryptophan to kynurenine.[2] This leads to a reduction in kynurenine levels, thereby alleviating immunosuppression and enhancing T-cell-mediated anti-tumor responses.

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been evaluated in various assays. The following table summarizes the key quantitative data.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Cellular IDO1 Inhibition Assay | - | IC50 | 2 nM | [3] |

| Human Whole Blood (HWB) IDO1 Inhibition Assay | Human Whole Blood | IC50 | 25 nM | [3] |

| Selectivity Panel | Various | IC50 | >25 µM | [1] |

| Nicotinic Acetylcholine Receptor α1 (nAChR α1) | - | IC50 | 12.3 µM | [1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below.

Protocol 1: Cellular IDO1 Inhibition Assay

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.

Materials:

-

HeLa or other suitable cancer cell line (e.g., SKOV-3)

-

Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Recombinant human interferon-gamma (IFNγ)

-

This compound

-

L-tryptophan

-

Trichloroacetic acid (TCA) solution

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the IFNγ-containing medium and add the this compound dilutions to the cells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours) at 37°C in a CO2 incubator.

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 490-492 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the IC50 value of this compound.

Protocol 2: Human Whole Blood (HWB) IDO1 Inhibition Assay

This assay assesses the inhibitory activity of this compound in a more physiologically relevant matrix.

Materials:

-

Freshly collected human whole blood from healthy donors

-

This compound

-

Lipopolysaccharide (LPS) or another suitable stimulus to induce IDO1 activity

-

L-tryptophan

-

TCA solution

-

Ehrlich's reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Blood Collection: Collect fresh human whole blood in heparinized tubes.

-

Compound Addition: Add serial dilutions of this compound to the whole blood in a 96-well plate.

-

IDO1 Induction: Add LPS or another appropriate stimulus to induce IDO1 expression and activity.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.

-

Plasma Separation: Centrifuge the plate to separate the plasma.

-

Kynurenine Measurement:

-

Collect the plasma supernatant.

-

Perform the kynurenine detection procedure as described in Protocol 1 (steps 5b-5g).

-

-

Data Analysis: Calculate the kynurenine concentration and determine the IC50 value of this compound in human whole blood.

Visualizations

To further illustrate the concepts described, the following diagrams are provided.

References

Application Notes and Protocols for Cell-Based Assays of BMS-986242 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction